5-(5-Bromopyridin-2-yl)pyrimidine
Overview
Description
Scientific Research Applications
Antiviral Activity of Nucleoside Analogues
Studies have shown the synthesis of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, where the substitution at the 5-position with bromo groups has been explored. These compounds, including 5-bromo substituted derivatives, exhibited significant antiretroviral activities, comparable to reference drugs like adefovir and tenofovir, but without measurable toxicity at certain concentrations (Hocková et al., 2003).
DNA Synthesis Tracking
The halogenated analogue, 5-bromo-2-deoxyuridine (BrdU), and related molecules, serve as markers for DNA synthesis in cellular research, highlighting the role of bromo-substituted pyrimidines in labeling and imaging DNA within cells. This application is vital for studies in stem cell research, cancer biology, and parasitology, demonstrating the broader utility of bromo-substituted pyrimidines in biolabeling techniques (Cavanagh et al., 2011).
Organic Light-Emitting Diodes (OLEDs)
A new class of sky-blue-emitting Ir(III) phosphors was synthesized using pyrimidine chelates, including those substituted at the 5-position. These materials have been applied in high-performance sky-blue- and white-emitting OLEDs, showcasing the potential of 5-(5-Bromo-pyridin-2-yl)-pyrimidine derivatives in advanced electronic and photonic applications (Chang et al., 2013).
Structural and Interaction Studies
Research into the structural aspects of bromo derivatives of cytosine, including those related to 5-(5-Bromo-pyridin-2-yl)-pyrimidine, has revealed insights into halogen and hydrogen bonding in molecular salts. These studies contribute to the understanding of the biochemical and pharmaceutical relevance of such compounds, informing the design of new drugs and therapeutic agents (Aschi et al., 2021).
Mechanism of Action
Biochemical Pathways
Given the lack of information about its primary targets, it is challenging to predict the specific pathways that this compound might affect .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Without knowledge of its primary targets and mode of action, it is difficult to predict its specific effects at the molecular and cellular levels .
Biochemical Analysis
Cellular Effects
It’s hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of varying dosages of 5-(5-Bromo-pyridin-2-yl)-pyrimidine in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Properties
IUPAC Name |
5-(5-bromopyridin-2-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3/c10-8-1-2-9(13-5-8)7-3-11-6-12-4-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTDKLXERYHHEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C2=CN=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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